

An In-depth Technical Guide to (R)-N-Fmoc-piperidine-2-carboxylic acid

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Compound of Interest

Compound Name: (R)-N-Fmoc-piperidine-2-carboxylic acid

Cat. No.: B1311144

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Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-N-Fmoc-piperidine-2-carboxylic acid, also known as Fmoc-D-pipecolic acid, is a chiral, non-proteinogenic amino acid derivative widely utilized as a building block in peptide synthesis. Its rigid piperidine ring structure imparts conformational constraints on peptide backbones, making it a valuable tool for designing peptidomimetics, modulating biological activity, and enhancing metabolic stability. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the secondary amine allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols. This guide provides a comprehensive overview of its chemical properties, synthesis, and detailed protocols for its application in peptide synthesis.

Physicochemical Properties

(R)-N-Fmoc-piperidine-2-carboxylic acid is typically supplied as a white to off-white powder. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Chemical Formula	C ₂₁ H ₂₁ NO ₄	[1]
Molecular Weight	351.40 g/mol	[1]
CAS Number	101555-63-9	[1]
Appearance	Powder	[1]
Melting Point	154-158 °C	[1]
Assay	≥97%	[1]
Storage Temperature	2-8°C	[1]
Synonyms	Fmoc-D-pipecolic acid	[1]
InChI Key	CKLAZLINARHOTGLJQANCHMSA-N	[1]
SMILES String	OC(=O) [C@H]1CCCCN1C(=O)OCC2c3ccccc3-c4ccccc24	[1]

Structural Formula

The structural formula of **(R)-N-Fmoc-piperidine-2-carboxylic acid** is characterized by a piperidine ring with a carboxylic acid functional group at the 2-position, where the stereocenter has an (R) configuration. The nitrogen atom of the piperidine ring is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.

Caption: 2D Structural representation of **(R)-N-Fmoc-piperidine-2-carboxylic acid**.

Spectroscopic Data (Predicted)

While experimental spectra for this specific compound are not readily available in public databases, the expected spectroscopic signatures can be predicted based on its functional groups.

Spectroscopy	Expected Peaks
¹ H NMR	Signals corresponding to the protons of the piperidine ring (typically in the 1.5-3.5 ppm range), a signal for the alpha-proton adjacent to the carboxyl group, and characteristic signals for the Fmoc protecting group (in the aromatic region, ~7.2-7.8 ppm, and the aliphatic protons of the fluorenyl group). The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (>10 ppm).
¹³ C NMR	A signal for the carboxylic carbon (~170-185 ppm), signals for the carbons of the piperidine ring, and distinct signals for the carbons of the Fmoc group.
Infrared (IR)	A broad O-H stretch from the carboxylic acid (~2500-3300 cm ⁻¹), a strong C=O stretch from the carboxylic acid (~1710-1760 cm ⁻¹), and a C=O stretch from the Fmoc carbamate group.
Mass Spectrometry	The molecular ion peak [M] ⁺ should be observable. Common fragmentation patterns would include the loss of the Fmoc group, CO ₂ , and fragmentation of the piperidine ring.

Synthesis Protocol

(R)-N-Fmoc-piperidine-2-carboxylic acid is typically synthesized from its corresponding unprotected amino acid, (R)-piperidine-2-carboxylic acid (D-pipecolic acid). A general experimental protocol for the Fmoc protection is as follows:

- (R)-piperidine-2-carboxylic acid is dissolved in an aqueous solution of a suitable base, such as sodium carbonate or sodium bicarbonate, to deprotonate the carboxylic acid and secondary amine.
- The solution is cooled in an ice bath.

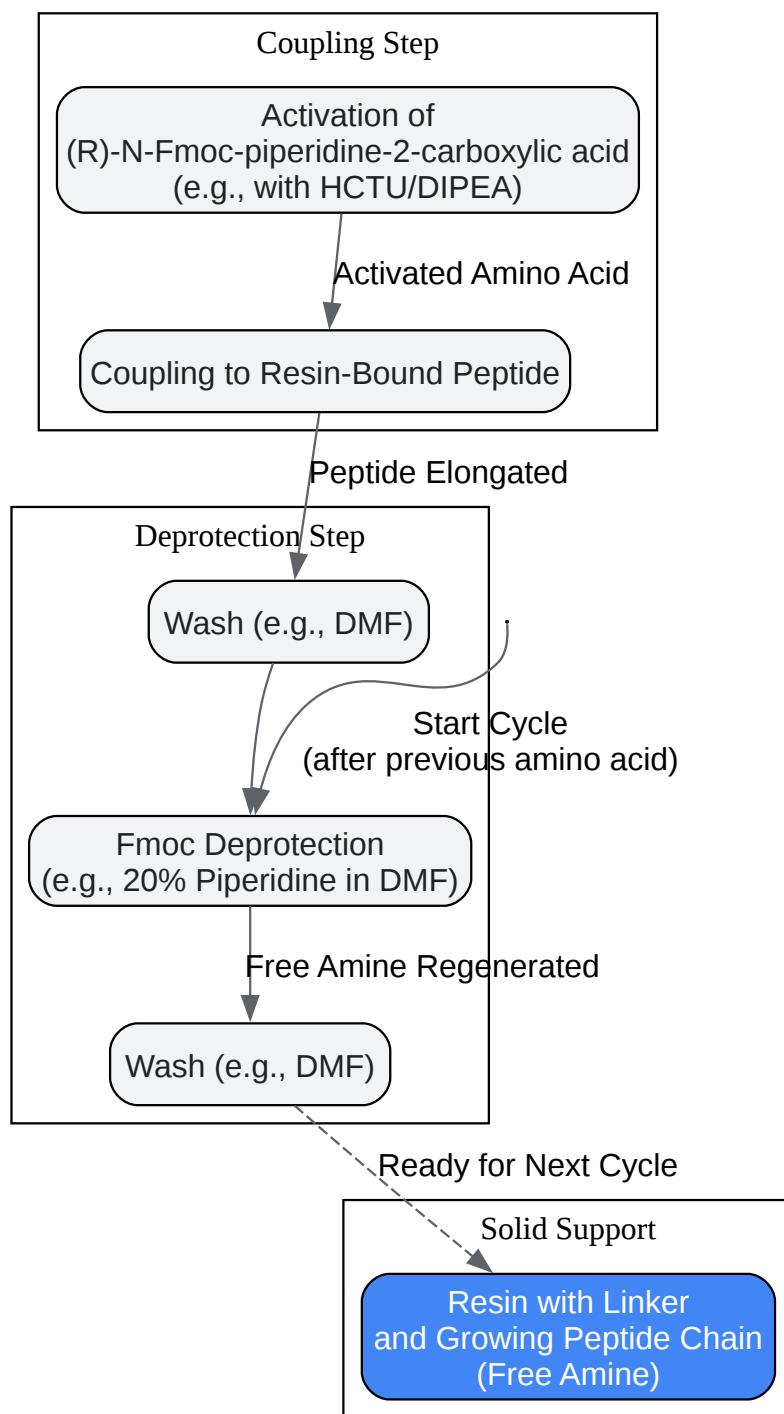
- Fmoc-chloride or Fmoc-succinimidyl carbonate (Fmoc-OSu), dissolved in an organic solvent like dioxane or acetone, is added dropwise to the cooled solution with vigorous stirring.
- The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight.
- The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.
- Upon completion, the reaction mixture is acidified with a dilute acid (e.g., HCl) to protonate the carboxylic acid, leading to the precipitation of the product.
- The crude product is collected by filtration, washed with water, and then purified by recrystallization or column chromatography to yield pure **(R)-N-Fmoc-piperidine-2-carboxylic acid**.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of **(R)-N-Fmoc-piperidine-2-carboxylic acid** is in Fmoc-based solid-phase peptide synthesis (SPPS).^[1] It is used to introduce a conformationally constrained residue into a peptide sequence.

General Workflow for SPPS

The following diagram illustrates the key steps in a typical SPPS cycle involving the coupling of an Fmoc-protected amino acid like **(R)-N-Fmoc-piperidine-2-carboxylic acid**.



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Caption: General workflow for a single cycle of solid-phase peptide synthesis.

Detailed Experimental Protocol for Manual SPPS

This protocol is a representative example for the manual coupling of **(R)-N-Fmoc-piperidine-2-carboxylic acid** onto a resin with a free amine.

Materials:

- Resin with a free N-terminal amine (e.g., Rink Amide resin)
- **(R)-N-Fmoc-piperidine-2-carboxylic acid**
- N,N'-Diisopropylcarbodiimide (DIC) or HCTU/HATU
- 1-Hydroxybenzotriazole (HOBr) or OxymaPure®
- N,N-Diisopropylethylamine (DIPEA)
- 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
- DMF, Dichloromethane (DCM)
- Reaction vessel with a frit

Protocol:

- Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
- Fmoc Deprotection:
 - Drain the DMF from the swollen resin.
 - Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes.
 - Drain the solution.
 - Repeat the piperidine treatment for another 10-20 minutes.
 - Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
- Amino Acid Activation and Coupling:

- In a separate vial, dissolve 3-5 equivalents of **(R)-N-Fmoc-piperidine-2-carboxylic acid** and 3-5 equivalents of an activating agent (e.g., HOBt) in DMF.
- Add 3-5 equivalents of a coupling agent (e.g., DIC) to the amino acid solution.
- If using HCTU or HATU, dissolve 3-5 equivalents of the amino acid and the coupling reagent in DMF, then add 6-10 equivalents of DIPEA.
- Pre-activate the mixture for a few minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours at room temperature. The progress of the coupling reaction can be monitored using a qualitative ninhydrin test.
- Washing:
 - Drain the coupling solution from the resin.
 - Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove any unreacted reagents and byproducts.
- Cycle Repetition: The resin is now ready for the deprotection of the newly added Fmoc group to continue the elongation of the peptide chain.
- Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and any side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers.

Conclusion

(R)-N-Fmoc-piperidine-2-carboxylic acid is a crucial building block for the synthesis of complex peptides and peptidomimetics. Its incorporation into peptide sequences allows for the introduction of conformational rigidity, which can lead to enhanced biological activity and stability. The well-established protocols for its use in Fmoc-based solid-phase peptide synthesis make it an accessible and valuable tool for researchers in drug discovery and peptide science. Careful adherence to the outlined protocols will ensure its successful integration into target peptide sequences.

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References

- 1. (R)-N-Fmoc-ピペリジン-2-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
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